1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule with a structure that lends itself to various applications in chemistry, biology, medicine, and industrial processes. This compound is characterized by a pyridine ring fused with diverse functional groups, providing significant versatility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of the pyridine core. Starting materials such as nicotinic acid derivatives are often employed.
Common reagents include acetic anhydride, which aids in acetylation, and ammonium acetate, which acts as a catalyst in cyclization reactions.
Key reaction conditions involve controlled temperatures, often in the range of 80-100°C, and the presence of organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Large-scale production can involve continuous flow synthesis, optimizing reaction times and yields.
Automated reactors may be employed to monitor reaction conditions precisely, ensuring reproducibility and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methyl group to form a carboxylic acid derivative.
Reduction: : The keto group at position 2 can be reduced to form an alcohol, employing reducing agents such as sodium borohydride.
Substitution: : The thiophene moiety allows for electrophilic substitution reactions, introducing various substituents on the ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide are commonly used.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Friedel-Crafts alkylation or acylation with catalysts like aluminum chloride.
Major Products
From oxidation: carboxylic acids.
From reduction: alcohols.
From substitution: functionalized thiophenes.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in transition metal complexes for catalyzing organic reactions.
Organic Synthesis: : Used in multistep syntheses to create complex molecules with potential pharmaceutical applications.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, aiding in the study of metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: : Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific enzymes, inhibiting their activity through binding at the active site.
It may also disrupt cellular pathways by interacting with protein kinases, affecting signal transduction processes.
Comparison with Similar Compounds
Comparison with Other Compounds
Similar compounds include 1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydropyridine-3-carboxamide and 1-methyl-2-oxo-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide.
Unique features of 1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide include the presence of the thiophene ring, which imparts additional aromaticity and potential for varied chemical reactivity.
List of Similar Compounds
1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydropyridine-3-carboxamide
1-methyl-2-oxo-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
1-methyl-2-oxo-N-(2-(4-nitrophenyl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
There you have it. This should provide a comprehensive overview of this compound. Intriguing, huh?
Properties
IUPAC Name |
1-methyl-2-oxo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-19-8-2-4-12(16(19)22)15(21)17-7-10-20-9-6-13(18-20)14-5-3-11-23-14/h2-6,8-9,11H,7,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDAHIUPRBIAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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